molecular formula C16H22N4O3S B7059252 5-(3-Piperidin-1-ylpyrrolidin-1-yl)sulfonyl-1,3-dihydrobenzimidazol-2-one

5-(3-Piperidin-1-ylpyrrolidin-1-yl)sulfonyl-1,3-dihydrobenzimidazol-2-one

Cat. No.: B7059252
M. Wt: 350.4 g/mol
InChI Key: FJNIBNOHXLAVAG-UHFFFAOYSA-N
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Description

5-(3-Piperidin-1-ylpyrrolidin-1-yl)sulfonyl-1,3-dihydrobenzimidazol-2-one is a complex organic compound that features a benzimidazole core, a piperidine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Piperidin-1-ylpyrrolidin-1-yl)sulfonyl-1,3-dihydrobenzimidazol-2-one typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core and introduce the sulfonyl group through sulfonation reactions. The piperidine and pyrrolidine rings are then attached via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like crystallization and chromatography are used to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(3-Piperidin-1-ylpyrrolidin-1-yl)sulfonyl-1,3-dihydrobenzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-(3-Piperidin-1-ylpyrrolidin-1-yl)sulfonyl-1,3-dihydrobenzimidazol-2-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.

    Industry: The compound’s unique structure makes it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Piperidin-1-ylpyrrolidin-1-yl)sulfonyl-1,3-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like 3-(Piperidin-1-ylsulphonyl)pyridine share structural similarities and are used in similar applications.

    Pyrrolidine Derivatives: Pyrrolidine-based compounds are also widely studied for their biological activities and synthetic versatility.

Uniqueness

What sets 5-(3-Piperidin-1-ylpyrrolidin-1-yl)sulfonyl-1,3-dihydrobenzimidazol-2-one apart is its combination of the benzimidazole core with both piperidine and pyrrolidine rings, providing a unique scaffold for drug development and other applications. This combination enhances its potential for specific interactions with biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

5-(3-piperidin-1-ylpyrrolidin-1-yl)sulfonyl-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S/c21-16-17-14-5-4-13(10-15(14)18-16)24(22,23)20-9-6-12(11-20)19-7-2-1-3-8-19/h4-5,10,12H,1-3,6-9,11H2,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNIBNOHXLAVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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